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molecular formula C13H20N2O B8315997 3-(Cyclohexylmethoxy)-5-methylpyridin-2-amine

3-(Cyclohexylmethoxy)-5-methylpyridin-2-amine

Cat. No. B8315997
M. Wt: 220.31 g/mol
InChI Key: ACJPZOLFCROGCS-UHFFFAOYSA-N
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Patent
US09447090B2

Procedure details

To a solution of 1.8 g of 3-(cyclohexylmethoxy)-5-methyl-2-nitropyridine in 16 ml of THF was added 325 mg of 10% palladium-carbon (wet), followed by stirring for 3 hours under a hydrogen atmosphere. The reaction mixture was filtered over Celite and the solvent was then evaporated under reduced pressure to obtain 1.38 g of 3-(cyclohexylmethoxy)-5-methylpyridin-2-amine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
325 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][O:8][C:9]2[C:10]([N+:16]([O-])=O)=[N:11][CH:12]=[C:13]([CH3:15])[CH:14]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C1COCC1.[C].[Pd]>[CH:1]1([CH2:7][O:8][C:9]2[C:10]([NH2:16])=[N:11][CH:12]=[C:13]([CH3:15])[CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(CCCCC1)COC=1C(=NC=C(C1)C)[N+](=O)[O-]
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Name
palladium-carbon
Quantity
325 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)COC=1C(=NC=C(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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